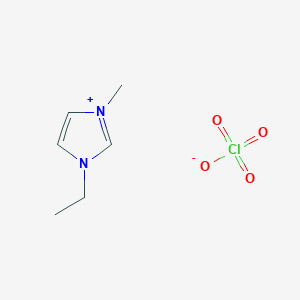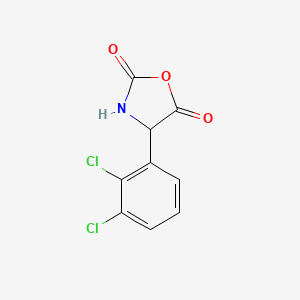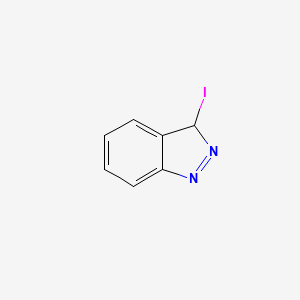
3-iodo-3H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-3H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused with a benzene ring. The presence of an iodine atom at the third position of the indazole ring makes this compound a unique and valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-3H-indazole typically involves the iodination of indazole derivatives. One common method is the direct iodination of 3H-indazole using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-3H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of deiodinated indazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azido-indazole, cyano-indazole, and various organometallic derivatives.
Oxidation Reactions: Products include indazole oxides and other oxidized derivatives.
Reduction Reactions: Products include deiodinated indazole and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-Iodo-3H-indazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor for various functionalized indazole derivatives.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of anticancer, anti-inflammatory, and antimicrobial drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-iodo-3H-indazole and its derivatives involves interactions with specific molecular targets and pathways. For example, certain derivatives may inhibit enzyme activities by binding to the active site or modulating enzyme conformation. The iodine atom can enhance the compound’s binding affinity and specificity for its target, leading to improved therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-3H-indazole: Similar in structure but with a bromine atom instead of iodine.
3-Chloro-3H-indazole: Contains a chlorine atom at the third position.
3-Fluoro-3H-indazole: Features a fluorine atom at the third position.
Comparison:
Uniqueness: The presence of the iodine atom in 3-iodo-3H-indazole imparts unique chemical and physical properties, such as higher molecular weight and increased polarizability, compared to its halogenated counterparts.
Reactivity: The iodine atom’s larger size and lower electronegativity make this compound more reactive in substitution reactions compared to its bromo, chloro, and fluoro analogs.
Applications: While all halogenated indazoles have applications in medicinal chemistry and material science, this compound’s unique properties make it particularly valuable in the development of radiolabeled compounds for imaging and diagnostic purposes.
Eigenschaften
Molekularformel |
C7H5IN2 |
|---|---|
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
3-iodo-3H-indazole |
InChI |
InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4,7H |
InChI-Schlüssel |
HBGLWXKQJTYUOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(N=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


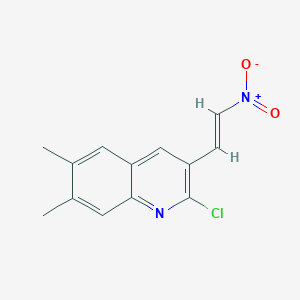
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)

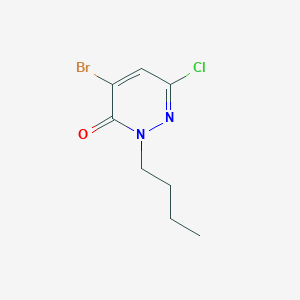
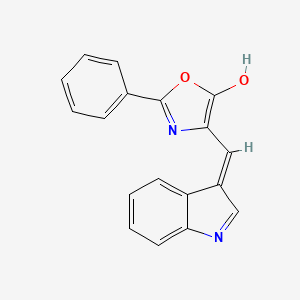

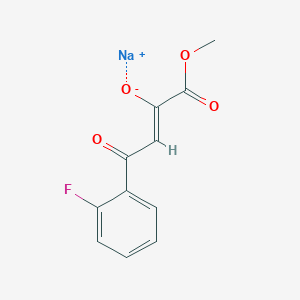

![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
![1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide](/img/structure/B13727947.png)
